molecular formula C18H21N7O2 B12382388 Cdk2-IN-27

Cdk2-IN-27

Cat. No.: B12382388
M. Wt: 367.4 g/mol
InChI Key: OOPYJNHMJJVPNR-WCQYABFASA-N
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Description

Cdk2-IN-27 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by interfering with cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then substituted with specific groups to enhance their inhibitory activity against CDK2 .

Industrial Production Methods

While detailed industrial production methods for Cdk2-IN-27 are not widely published, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with different inhibitory activities against CDK2 .

Scientific Research Applications

Cdk2-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.

    Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CDK2 is overexpressed.

    Industry: Utilized in the development of new CDK2 inhibitors with improved selectivity and potency

Mechanism of Action

Cdk2-IN-27 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound’s selectivity for CDK2 over other cyclin-dependent kinases is achieved through specific interactions with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk2-IN-27 is unique due to its high selectivity for CDK2, which minimizes off-target effects and reduces toxicity. This makes it a promising candidate for further development as a cancer therapeutic .

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate

InChI

InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1

InChI Key

OOPYJNHMJJVPNR-WCQYABFASA-N

Isomeric SMILES

CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

Canonical SMILES

CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

Origin of Product

United States

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